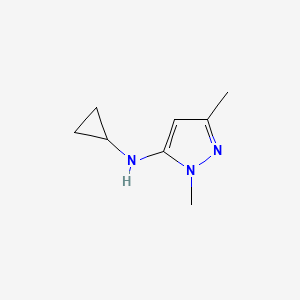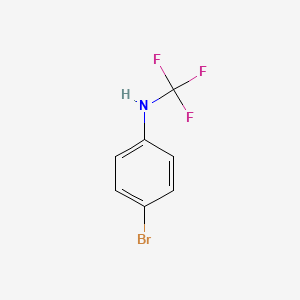
4-bromo-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(trifluoromethyl)aniline is an organic compound with the chemical formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-N-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent. This compound is added to a solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane, and the reaction is conducted at temperatures between -10°C and 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced with other aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Aryl or vinyl-substituted anilines are the major products of coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H5BrF3N |
|---|---|
Molekulargewicht |
240.02 g/mol |
IUPAC-Name |
4-bromo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H |
InChI-Schlüssel |
BKJSWNBGYXBBOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


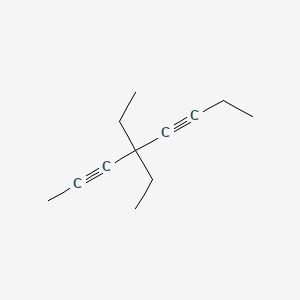


![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
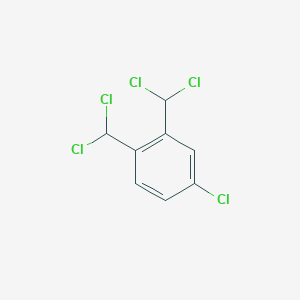
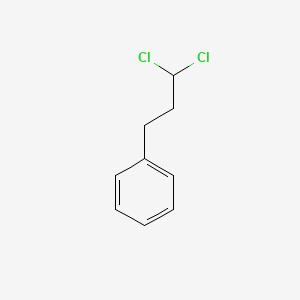
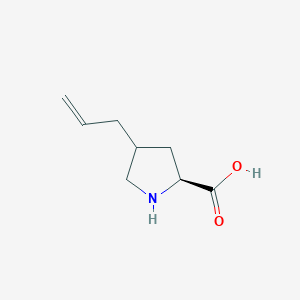
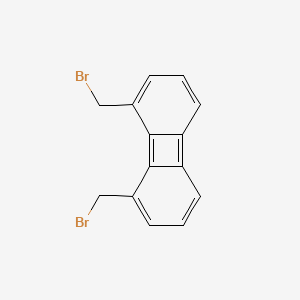

![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
